Cas no 899761-33-2 (3-(2,5-dimethylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)

3-(2,5-dimethylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine structure
899761-33-2 structure
商品名:3-(2,5-dimethylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine
CAS番号:899761-33-2
MF:C25H23N5O2S
メガワット:457.547423601151
CID:6221736
PubChem ID:18559730

3-(2,5-dimethylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine 化学的及び物理的性質

名前と識別子

    • 3-(2,5-dimethylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine
    • AKOS001865152
    • N-(3,5-dimethylphenyl)-3-((2,5-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
    • N-(3,5-dimethylphenyl)-3-(2,5-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
    • 3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
    • F1608-0147
    • 899761-33-2
    • N-(3,5-dimethylphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
    • インチ: 1S/C25H23N5O2S/c1-15-9-10-18(4)22(14-15)33(31,32)25-24-27-23(26-19-12-16(2)11-17(3)13-19)20-7-5-6-8-21(20)30(24)29-28-25/h5-14H,1-4H3,(H,26,27)
    • InChIKey: JBGLJLLASBJJBI-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=C(C)C=CC=1C)(C1=C2N=C(C3C=CC=CC=3N2N=N1)NC1C=C(C)C=C(C)C=1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 457.15724617g/mol
  • どういたいしつりょう: 457.15724617g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 33
  • 回転可能化学結合数: 4
  • 複雑さ: 778
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.6
  • トポロジー分子極性表面積: 97.6Ų

3-(2,5-dimethylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1608-0147-2μmol
3-(2,5-dimethylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
899761-33-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1608-0147-50mg
3-(2,5-dimethylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
899761-33-2 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1608-0147-25mg
3-(2,5-dimethylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
899761-33-2 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1608-0147-10μmol
3-(2,5-dimethylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
899761-33-2 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1608-0147-1mg
3-(2,5-dimethylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
899761-33-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1608-0147-2mg
3-(2,5-dimethylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
899761-33-2 90%+
2mg
$59.0 2023-05-17
A2B Chem LLC
BA75854-5mg
3-(2,5-dimethylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
899761-33-2
5mg
$272.00 2024-04-19
A2B Chem LLC
BA75854-25mg
3-(2,5-dimethylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
899761-33-2
25mg
$360.00 2024-04-19
Life Chemicals
F1608-0147-20mg
3-(2,5-dimethylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
899761-33-2 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1608-0147-20μmol
3-(2,5-dimethylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
899761-33-2 90%+
20μl
$79.0 2023-05-17

3-(2,5-dimethylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine 関連文献

3-(2,5-dimethylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amineに関する追加情報

Compound CAS No. 899761-33-2: 3-(2,5-Dimethylbenzenesulfonyl)-N-(3,5-Dimethylphenyl)-1,2,3-Triazolo[1,5-a]Quinazolin-5-Amine

The compound with CAS No. 899761-33-2, named 3-(2,5-Dimethylbenzenesulfonyl)-N-(3,5-Dimethylphenyl)-1,2,3-Triazolo[1,5-a]Quinazolin-5-Amine, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of triazolopyrimidines, which are known for their unique structural properties and versatile functionalities. The molecule combines a sulfonyl group attached to a dimethylbenzene ring with a triazoloquinazoline core and an N-substituted aryl group. This combination makes it a promising candidate for exploring novel chemical reactions and biological activities.

Recent studies have highlighted the importance of triazoloquinazoline derivatives in drug discovery and materials science. The sulfonyl group in this compound plays a crucial role in modulating the electronic properties of the molecule, making it suitable for applications in catalysis and as a building block for advanced materials. The dimethyl substitution on both the sulfonyl and phenyl groups introduces steric effects that can influence the molecule's reactivity and stability under various conditions.

One of the most intriguing aspects of this compound is its potential as a biological active agent. Researchers have shown that triazoloquinazolines can exhibit inhibitory effects on certain enzymes and receptors, making them valuable leads in the development of new therapeutic agents. The sulfonyl group is particularly significant in this context, as it can enhance bioavailability and target specificity. Furthermore, the dimethylphenyl substituent contributes to the molecule's lipophilicity, which is essential for crossing biological membranes and interacting with cellular targets.

In terms of synthesis, this compound represents a milestone in modern organic chemistry. Its construction involves multi-step reactions that highlight the versatility of heterocyclic chemistry. The formation of the triazoloquinazoline core typically requires precise control over reaction conditions to ensure high yields and selectivity. The introduction of the sulfonyl group and the dimethylphenyl substituent further demonstrates the sophistication of modern synthetic methods.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the triazoloquinazoline core exhibits unique π-conjugation patterns that can be exploited for designing optoelectronic materials. Additionally, molecular dynamics simulations have shown that the dimethyl groups influence the molecule's conformational flexibility, which is critical for its interactions with biological systems.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its ability to act as a catalyst in organic reactions has been explored in several recent studies. For instance, researchers have demonstrated that this compound can facilitate asymmetric synthesis by stabilizing transition states through its sulfonyl group and aromatic substituents. Such findings underscore its role as a versatile tool in both academic research and industrial processes.

In conclusion, CAS No. 899761-33-2 represents a cutting-edge example of how modern chemistry can design molecules with tailored properties for diverse applications. Its unique structure combines functional groups that enable it to serve as a valuable asset in drug discovery, catalysis, and materials science. As research continues to uncover its full potential, this compound is poised to make significant contributions to advancing chemical science and technology.

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